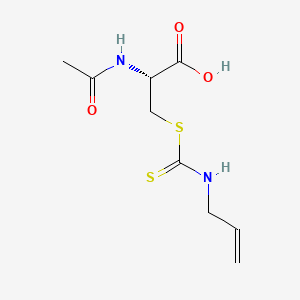

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine is a N-acyl-L-amino acid.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytoprotective Mechanisms

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine, commonly known as N-acetylcysteine (NAC), has gained scientific interest due to its notable antioxidant and cytoprotective mechanisms. It functions as a precursor for glutathione, contributing significantly to the body's antioxidant defenses. This compound is involved in detoxification processes and acts directly as a free radical scavenger. Its efficacy extends to the protection of cells against various oxidative stresses (Kelly, 1998).

Therapeutic Applications in Neurodegenerative Diseases

NAC has shown promising results in the context of neurodegenerative diseases. Studies indicate its potential in treating conditions like Parkinson’s and Alzheimer’s diseases due to its neuroprotective properties. NAC's ability to mitigate oxidative stress and inflammation in the brain makes it a potential therapeutic agent in combating cognitive aging and dementia (Tardiolo, Bramanti, & Mazzon, 2018).

Role in Cancer Prevention and Treatment

NAC has been evaluated for its potential as a cancer chemopreventive agent. It may contribute to reducing the risk of cancer development, particularly in cases where oxidative stress plays a significant role. The compound's ability to modulate cellular processes related to cancer development and progression underlines its importance in cancer research (Flora et al., 2004).

Enhancing Fertility and Reproductive Health

Studies have found that NAC can be beneficial in treating infertility, particularly in patients with conditions like polycystic ovary syndrome. Its antioxidant properties contribute to improving reproductive health and have been linked to enhanced fertility outcomes (P. Millea, 2009).

Applications in Environmental and Occupational Health

NAC's properties extend to providing protection against environmental and occupational hazards, such as heavy metal poisoning. It has been shown to enhance the excretion of toxic substances like mercury, offering a protective approach against various forms of environmental toxicity (Joshi et al., 2014).

Utility in Bacterial Infections and Biofilm Formation

The compound has demonstrated the potential to reduce and prevent bacterial biofilm formation on surfaces. This property makes it a candidate for use in environments such as paper mill plants, where biofilm formation can be problematic. NAC's ability to bind to surfaces and inhibit bacterial adhesion underlines its utility in managing bacterial infections (Olofsson, Hermansson, & Elwing, 2003).

Eigenschaften

CAS-Nummer |

87321-45-7 |

|---|---|

Produktname |

N-Acetyl-S-(N-allylthiocarbamoyl)cysteine |

Molekularformel |

C9H14N2O3S2 |

Molekulargewicht |

262.4 g/mol |

IUPAC-Name |

(2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |

InChI |

InChI=1S/C9H14N2O3S2/c1-3-4-10-9(15)16-5-7(8(13)14)11-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |

InChI-Schlüssel |

DJFUZUUKZXAXBZ-ZETCQYMHSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CSC(=S)NCC=C)C(=O)O |

SMILES |

CC(=O)NC(CSC(=S)NCC=C)C(=O)O |

Kanonische SMILES |

CC(=O)NC(CSC(=S)NCC=C)C(=O)O |

Synonyme |

Ac-ATC-Cys N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine N-acetyl-S-(N-allylthiocarbamoyl)cysteine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

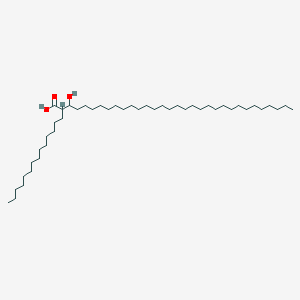

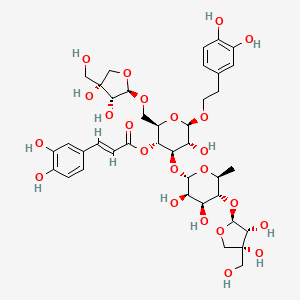

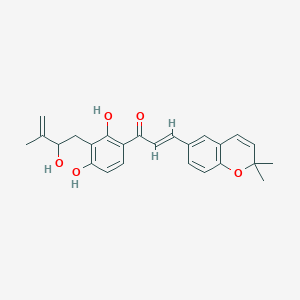

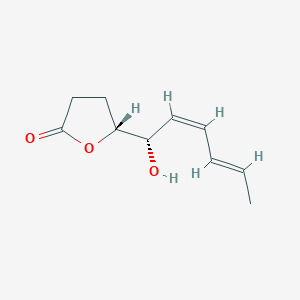

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)

![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)

![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)